2-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of dichlorophenyl and methoxyphenyl groups attached to a thiazolidinone ring, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2,4-dichlorobenzaldehyde with 3-methoxybenzylamine in the presence of a thiol reagent. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then cyclized to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-1,3-thiazolidin-4-one: Lacks the methoxyphenyl group, which may affect its biological activity.
3-(3-Methoxyphenyl)-1,3-thiazolidin-4-one: Lacks the dichlorophenyl group, which may influence its chemical reactivity and biological properties.
Uniqueness
2-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)-1,3-thiazolidin-4-one is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups can enhance its activity and selectivity in various applications.
Properties
Molecular Formula |
C16H13Cl2NO2S |
---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(3-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13Cl2NO2S/c1-21-12-4-2-3-11(8-12)19-15(20)9-22-16(19)13-6-5-10(17)7-14(13)18/h2-8,16H,9H2,1H3 |
InChI Key |
KHJQZORSLQICMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(SCC2=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.